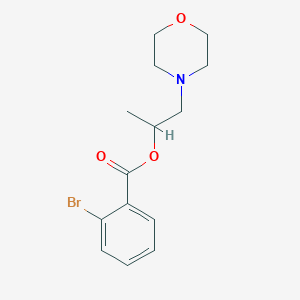
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate, also known as MPB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. MPB is widely used in scientific research as a tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels. This compound may also interact with other proteins and molecules in the cell, which could contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and ion channels, which could contribute to its effects on nerve transmission and other biological processes. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to its use. This compound can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are several future directions for research on 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Finally, this compound could be investigated as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate can be synthesized by reacting 2-bromobenzoic acid with morpholine and isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then converted to this compound by the addition of a suitable solvent. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has been used extensively in scientific research to investigate various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the activity of certain ion channels, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Eigenschaften
Molekularformel |
C14H18BrNO3 |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 |
InChI-Schlüssel |
AILYVIRIWNVSDL-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)










